Home > Products > Screening Compounds P51385 > Necroptosis-IN-1
Necroptosis-IN-1 - 1391980-92-9

Necroptosis-IN-1

Catalog Number: EVT-2697729
CAS Number: 1391980-92-9
Molecular Formula: C12H10ClN3O2
Molecular Weight: 263.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Necroptosis-IN-1 is derived from research focused on receptor-interacting protein kinase 1 (RIPK1) and its role in necroptosis. It is classified as a necroptosis inhibitor, specifically designed to block the activity of RIPK1, thereby preventing the downstream effects associated with necroptotic cell death. This classification places it within a broader category of compounds that modulate programmed cell death pathways, which include apoptosis and pyroptosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Necroptosis-IN-1 involves several key steps that typically include the formation of intermediates followed by purification processes. For example, flash purification techniques are employed using systems like Biotage ISOLERA to ensure high purity levels (>95%) of the final product. The synthetic procedures often utilize normal phase and reversed-phase chromatography for effective separation of compounds .

The synthesis may also involve specific chemical reactions such as coupling reactions or cyclization to form the core structure of Necroptosis-IN-1. Analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, are utilized to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of Necroptosis-IN-1 features a unique arrangement that allows it to interact specifically with RIPK1. While detailed structural data may not be publicly available, it is understood that the compound's design is based on known inhibitors of similar kinases, incorporating functional groups that enhance binding affinity and specificity toward RIPK1.

Key structural components typically include:

  • A central aromatic ring system
  • Functional groups that facilitate hydrogen bonding with target proteins
  • A scaffold that mimics ATP or other kinase substrates to effectively inhibit enzymatic activity .
Chemical Reactions Analysis

Reactions and Technical Details

Necroptosis-IN-1 primarily acts through competitive inhibition of RIPK1. When introduced into biological systems, it competes with ATP for binding at the active site of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in necroptosis.

The reactions can be summarized as follows:

  1. Binding: Necroptosis-IN-1 binds to the ATP-binding site on RIPK1.
  2. Inhibition: This binding prevents RIPK1 from phosphorylating its substrates, including RIPK3 and mixed lineage kinase domain-like protein (MLKL).
  3. Outcome: The inhibition leads to a reduction in necroptotic cell death and associated inflammatory responses .
Mechanism of Action

Process and Data

The mechanism by which Necroptosis-IN-1 exerts its effects involves several steps:

  1. Inhibition of RIPK1: Upon administration, Necroptosis-IN-1 binds to RIPK1, inhibiting its kinase activity.
  2. Prevention of Necrosome Formation: The inhibition blocks the formation of the necrosome complex, which is essential for executing necroptosis.
  3. Reduction in Cell Death: By preventing necrosome formation, the compound reduces cell death mediated by this pathway, thereby mitigating tissue damage during inflammatory responses .

Quantitative data from studies indicate that treatment with Necroptosis-IN-1 results in significant reductions in markers associated with necroptotic cell death in various cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may vary based on synthesis methods, general characteristics include:

  • Molecular Weight: Typically around 300-400 g/mol.
  • Solubility: Generally soluble in dimethyl sulfoxide (DMSO) for biological assays.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical properties are characterized by its ability to interact specifically with protein kinases through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .

Applications

Scientific Uses

Necroptosis-IN-1 has several potential applications in scientific research:

  • Disease Models: It is used in models studying inflammatory diseases where necroptosis contributes to pathology, such as ischemic stroke or neurodegenerative disorders.
  • Therapeutic Development: As an inhibitor of necroptosis, it holds promise for developing therapies aimed at reducing tissue damage during inflammatory responses.
  • Cell Death Studies: Researchers utilize this compound to delineate pathways involved in regulated cell death, enhancing understanding of cellular responses to stressors .
Introduction to Necroptosis as a Regulated Cell Death Pathway

Historical Evolution of Necroptosis Research: From Morphological Observations to Molecular Characterization

Necroptosis research originated from observations of necrosis-like cell death occurring under caspase-compromised conditions. Initial studies in the 1980s–1990s noted that tumor necrosis factor alpha (TNFα) could induce either apoptosis or necrosis, with the latter prevailing when caspases were inhibited [3] [10]. The term "necroptosis" was formally coined in 2005 to describe this regulated necrotic process, distinguishing it from accidental necrosis [3] [7]. A pivotal breakthrough emerged with the discovery of Necrostatin-1 in 2005, the first pharmacological inhibitor shown to block TNFα-induced necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1) [1] [10]. This facilitated the identification of RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL) as the core regulatory axis. Subsequent research (2009–2014) defined the hierarchical activation within this axis: RIPK1 phosphorylates RIPK3, which then phosphorylates MLKL to execute plasma membrane rupture [4] [6] [10]. The development of Necroptosis-In-1 exemplifies modern medicinal chemistry efforts to refine Necrostatin-1 analogs for enhanced specificity and potency against RIP kinases [1].

Table 1: Key Milestones in Necroptosis Research

YearDiscoverySignificance
1988TNFα induces necrosis when caspases are inhibitedFirst evidence of regulated necrosis
2005Necrostatin-1 identified as a RIPK1 inhibitorValidated RIPK1 as a druggable target
2009RIPK3 established as essential for necroptosisDefined RIPK3 as a core signaling component
2012MLKL identified as the terminal effectorCompleted the RIPK1/RIPK3/MLKL axis
2015Necroptosis-In-1 characterized as a RIPK1/3 inhibitorAdvanced second-generation therapeutic candidate

The RIPK1/RIPK3/MLKL Signaling Axis: Core Mechanistic Framework

Necroptosis activation requires sequential kinase activation within the RIPK1/RIPK3/MLKL cascade. Upon stimulation by death receptors (e.g., tumor necrosis factor receptor 1 (TNFR1)), toll-like receptors (e.g., TLR3/4), or interferons, RIPK1 is recruited to signaling complexes. When RIPK1 is deubiquitinated, it forms an amyloid-like "necrosome" with RIPK3 via receptor-interacting protein homotypic interaction motif (RHIM)-domain interactions [2] [4] [10]. This complex phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane. Oligomerized MLKL forms pores that disrupt membrane integrity, leading to cytoplasmic leakage and inflammatory damage-associated molecular pattern release [4] [5] [10].

Necroptosis-In-1 (chemical name: 4-[4-(4-chlorophenyl)piperazin-1-ylsulfonyl]phthalazin-1(2H)-one; CAS: 1391980-92-9) is a synthetically optimized Necrostatin-1 analog. Its chemical structure (C₁₂H₁₀ClN₃O₂; molecular weight: 263.68 g/mol) confers enhanced selectivity for RIPK1 and RIPK3 kinase domains. The compound inhibits necrosome assembly by binding to the kinase domains of RIPK1 and RIPK3, thereby blocking RIPK3 phosphorylation and subsequent MLKL activation [1] [7]. This mechanism is evidenced by its suppression of MLKL phosphorylation in cellular models of TNFα-induced necroptosis [1].

Table 2: Core Components of the Necroptotic Pathway and Inhibition by Necroptosis-In-1

ComponentFunctionEffect of Necroptosis-In-1
RIPK1Scaffold for necrosome assembly; kinase activity initiates signalingBinds kinase domain, preventing autophosphorylation and RIPK3 recruitment
RIPK3Phosphorylates MLKL; forms amyloid fibrils with RIPK1Inhibits kinase activity and necrosome stabilization
MLKLExecutes membrane disruption upon phosphorylationPrevents phosphorylation and oligomerization
NecrosomeRIPK1/RIPK3/MLKL complex; signal amplification platformDisrupts assembly via dual RIPK1/RIPK3 inhibition

Pathophysiological Implications of Dysregulated Necroptosis in Human Diseases

Dysregulated necroptosis contributes to pathologies characterized by uncontrolled inflammation and cell loss. In neurodegenerative diseases (e.g., Alzheimer’s disease, amyotrophic lateral sclerosis), necroptosis mediators are upregulated in affected neurons and glia. RIPK1/RIPK3-driven inflammation exacerbates neuronal death and neuroinflammation, correlating with disease progression in animal models [3] [6] [9]. Ischemia-reperfusion injury in organs like the heart, kidney, and brain involves MLKL activation, amplifying tissue damage through inflammatory cascades [3] [7] [9]. Inflammatory bowel disease and psoriasis exhibit elevated RIPK3/MLKL expression in epithelial and immune cells, linking necroptosis to barrier dysfunction and chronic inflammation [5] [9] [10].

Necroptosis-In-1 has demonstrated therapeutic potential in preclinical models of these diseases. In murine models of retinal degeneration, it preserved photoreceptor viability by suppressing RIPK3-mediated MLKL activation [1]. In sepsis and acute lung injury, it reduced inflammatory cytokine release and organ damage by inhibiting necroptosis in macrophages and endothelial cells [7] [8]. Notably, its dual RIPK1/RIPK3 targeting may offer advantages over single-kinase inhibitors in diseases with compensatory pathway activation [1] [9].

Table 3: Disease Associations of Necroptosis and Evidence for Necroptosis-In-1 Intervention

Disease CategoryMechanistic Role of NecroptosisNecroptosis-In-1 Evidence
NeurodegenerativeRIPK1/RIPK3 activation in neurons; microglial inflammationReduces neuronal death in vitro; lowers pro-inflammatory cytokines
CardiovascularMLKL-driven cardiomyocyte death post-ischemiaAttenuates infarct size in heart ischemia models
Inflammatory Bowel DiseaseEpithelial barrier disruption via RIPK3/MLKLPreserves intestinal integrity in colitis models
SepsisSystemic inflammation from immune cell necroptosisDecreases lethality and organ damage in endotoxemic mice

The compound’s utility extends to oncology, where necroptosis induction can counteract apoptosis-resistant tumors. However, Necroptosis-In-1 primarily serves as a research tool for elucidating disease mechanisms rather than a clinical therapeutic, as its efficacy remains under investigation [1] [9]. Its role in modulating infection responses—where pathogens may inhibit necroptosis to evade host defense—further underscores the pathway’s complexity [7] [9].

Properties

CAS Number

1391980-92-9

Product Name

Necroptosis-IN-1

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18)

InChI Key

HAPHEBPGIQHYHN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.